1,5-Di(propan-2-yl)imidazole;2,4,6-trinitrophenol
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Overview
Description
1,5-Di(propan-2-yl)imidazole;2,4,6-trinitrophenol is a compound that combines the structural features of imidazole and trinitrophenol. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, known for its broad range of chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Di(propan-2-yl)imidazole typically involves the cyclization of amido-nitriles in the presence of a catalyst. For instance, a nickel-catalyzed addition to nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization can yield the desired imidazole derivative . The synthesis of trinitrophenol involves the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid .
Industrial Production Methods
Industrial production of imidazole derivatives often employs solventless microwave-assisted synthesis, which is efficient and environmentally friendly . Trinitrophenol is produced on an industrial scale through the nitration of phenol, which is a well-established process in the chemical industry .
Chemical Reactions Analysis
Types of Reactions
1,5-Di(propan-2-yl)imidazole undergoes various chemical reactions, including:
Oxidation: Imidazole derivatives can be oxidized to form imidazolones.
Reduction: Reduction of nitro groups in trinitrophenol can yield aminophenols.
Substitution: Imidazole can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Imidazolones and other oxidized derivatives.
Reduction: Aminophenols from the reduction of trinitrophenol.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1,5-Di(propan-2-yl)imidazole;2,4,6-trinitrophenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Imidazole derivatives are known for their antimicrobial and antifungal properties.
Medicine: Potential therapeutic agents due to their biological activities.
Industry: Trinitrophenol is used in explosives and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of 1,5-Di(propan-2-yl)imidazole involves its interaction with various molecular targets. Imidazole derivatives can inhibit enzymes by binding to their active sites, while trinitrophenol can disrupt cellular processes through its nitro groups . The pathways involved include enzyme inhibition and oxidative stress induction .
Comparison with Similar Compounds
Similar Compounds
1,3-Di(propan-2-yl)imidazole: Similar structure but different substitution pattern.
2,4,6-Trinitrotoluene (TNT): Similar nitroaromatic compound with explosive properties.
Uniqueness
1,5-Di(propan-2-yl)imidazole;2,4,6-trinitrophenol is unique due to its combination of imidazole and trinitrophenol moieties, which confer both biological activity and explosive properties .
Properties
CAS No. |
61278-71-5 |
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Molecular Formula |
C15H19N5O7 |
Molecular Weight |
381.34 g/mol |
IUPAC Name |
1,5-di(propan-2-yl)imidazole;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H16N2.C6H3N3O7/c1-7(2)9-5-10-6-11(9)8(3)4;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-8H,1-4H3;1-2,10H |
InChI Key |
DPVJZKVXLRBGMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=CN1C(C)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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